The discovery of this compound was driven by bioassay-guided fractionation, targeting the antidiabetic principles in the Ayurvedic medicine Salacia reticulata.
The following diagram illustrates the key stages of the isolation and characterization process.
This compound exhibits potent inhibitory activity against various α-glucosidases, with efficacy surpassing the pharmaceutical drug acarbose in vivo [4].
Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of this compound
| Enzyme Source | IC₅₀ (In Vitro) | Experimental Model / Notes |
|---|---|---|
| Rat Intestinal Maltase | 1.2 μg/mL (approx.) | Inhibitory activity determined using brush border membrane vesicles [1]. |
| Rat Intestinal Sucrase | 0.47 μg/mL (approx.) | Inhibitory activity determined using brush border membrane vesicles [1]. |
| In Vivo Efficacy | 1-3 mg/kg (p.o.) | Dose that suppressed blood glucose elevation in maltose-/sucrose-loaded rats; more potent than acarbose [4]. |
Table 2: Key Physicochemical and Analytical Techniques for Characterization
| Aspect | Technique & Key Findings |
|---|---|
| Structural Core | Alkaline degradation with sodium methoxide yielded 1-deoxy-4-thio-D-arabinofuranose, confirming the thiosugar moiety [1]. |
| Stereochemistry | X-ray crystallography revealed the spiro-like inner salt configuration [3] [4]. |
| Modern Analysis | Capillary Zone Electrophoresis (CZE) allows for rapid separation and quantitation of this compound and related inhibitors in plant extracts in less than 9 minutes [5]. |
For researchers aiming to replicate or build upon this work, here are summaries of the critical experimental methodologies.
Bioassay-Guided Fractionation Protocol [1] [2]
Capillary Zone Electrophoresis (CZE) Method [5]
This compound represents a pioneering structure in the class of naturally occurring sulfonium-ion glycosidase inhibitors. Its discovery highlights several key research avenues.
Salacinol functions as a competitive inhibitor of intestinal α-glucosidases [1]. These membrane-bound enzymes (maltase-glucoamylase and sucrase-isomaltase) are responsible for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable glucose in the small intestine [1]. By inhibiting these enzymes, this compound slows the rate of carbohydrate digestion, extending digestion time and reducing the postprandial spike in blood glucose [1].
The molecular structure of this compound features a unique sulfonium ion with a sulfur atom positively charged and centrally located within a five-membered ring, mimicking the charge and transition state of the carbohydrate substrate during enzyme catalysis [2] [1]. This allows it to bind strongly to the active sites of α-glucosidases, preventing natural substrates from accessing the site [1].
Extensive studies demonstrate potent inhibitory effects against mammalian α-glucosidases. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values for key compounds.
| Compound | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| This compound | Human maltase | 3.9 - 4.9 µM | [3] [4] |
| Kotalanol | Human maltase | 3.9 - 4.9 µM | [3] [4] |
| Neokotalanol | Human maltase | 3.9 - 4.9 µM | [3] [4] |
| This compound | Rat intestinal maltase | Potent (comparable to acarbose/voglibose) | [3] [4] |
| This compound | Rat intestinal sucrase | Potent (comparable to acarbose/voglibose) | [3] [4] |
The exceptional inhibitory activity arises from specific structural features that mimic the oxocarbenium ion-like transition state of the natural substrate.
Variations in the polyol side chain length give rise to different analogs (kotalanol, ponkoranol, salaprinol), each with slightly different inhibitory profiles [2] [1]. De-O-sulfonated analogs also exhibit potent activity, sometimes with higher polarity [2].
The proposed mechanism is supported by robust in vitro and in vivo experimental data.
The primary protocol for evaluating this compound activity involves α-glucosidase inhibition assays [2] [1].
In vivo efficacy is typically evaluated using starch-loaded rodents or diabetic mouse models [3] [4].
This compound offers a promising, targeted approach for managing postprandial hyperglycemia in type 2 diabetes.
The following diagram illustrates the key steps involved in the bioassay-guided isolation and evaluation of this compound, from plant material to mechanism confirmation.
Experimental workflow for this compound research
This compound is a natural compound isolated from Salacia reticulata and is a lead compound in the search for new antidiabetic drugs [1]. Its primary target in mammals is the intestinal enzyme maltase-glucoamylase (MGA), a key glycoside hydrolase responsible for the final step of starch digestion, leading to the release of glucose [2]. Inhibiting this enzyme delays glucose production, helping to manage postprandial blood sugar levels in Type II diabetes [2].
The inhibitory activity of this compound and its derivatives stems from their direct interaction with the catalytic site of the alpha-glucosidase enzyme.
The activity of this compound and its derivatives is often measured and compared against acarbose, a commonly prescribed antidiabetic drug. The following table summarizes the inhibitory profile of these compounds against the N-terminal catalytic domain of human maltase-glucoamylase (MGAnt) [2] [3].
| Compound | Structural Feature | Inhibitory Activity vs. Acarbose |
|---|---|---|
| This compound | Natural product with sulfur | Comparable or better |
| Selenium Analog | Selenium atom replaces sulfur | Better |
| Extended Chain Analogs | Longer, polyhydroxylated sulfated chain | Better |
| Six-Membered Ring Analogs | Six-membered ring instead of five | Much less effective |
| Nitrogen Analog | Nitrogen atom replaces sulfur | Considerably reduced |
| Miglitol-like Analogs | Structure modeled after miglitol | Much less effective |
Research on alpha-glucosidase inhibitors like this compound involves both in vitro and in vivo methods to evaluate efficacy.
This protocol allows for the direct calculation of an IC₅₀ value in an in vivo system over a short timeframe (about 6 hours), making it useful for screening anti-diabetic compounds [5].
This compound is a potent natural alpha-glucosidase inhibitor with a mechanism rooted in its interaction with the maltase-glucoamylase enzyme. Structure-activity relationship studies have identified key structural elements: the sulfonium ion is critical, as replacing it with nitrogen reduces activity, whereas isosteric substitution with selenium can enhance it. Furthermore, elongating the polyhydroxylated side chain is a viable strategy for improving inhibitory potency [2] [3].
Diabetes mellitus represents one of the most significant global health challenges, with type 2 diabetes (T2D) accounting for approximately 96% of all diabetes cases worldwide. The management of postprandial hyperglycemia is a critical therapeutic strategy in diabetes care, as prolonged elevated blood glucose levels after meals contribute significantly to the development of diabetic complications. Alpha-glucosidase enzymes, specifically maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) located in the brush border of the small intestine, play a pivotal role in carbohydrate metabolism by catalyzing the final step of starch digestion into absorbable glucose. Inhibition of these enzymes delays carbohydrate hydrolysis, reducing the rate of glucose absorption and consequently lowering postprandial blood glucose levels. This mechanism represents an important therapeutic approach for managing T2D, as demonstrated by pharmaceutical agents like acarbose, miglitol, and voglibose. However, these synthetic inhibitors are often associated with gastrointestinal adverse effects including flatulence, diarrhea, and abdominal discomfort, which limit their clinical utility and patient compliance [1] [2].
The genus Salacia (Family: Celastraceae) comprises over 200 species of woody vines, shrubs, and small trees predominantly distributed throughout tropical and subtropical regions of Southeast Asia, India, and Africa. These plants have been extensively used in traditional medicinal systems, particularly Ayurveda and Unani, for treating diabetes, obesity, and various metabolic disorders. The therapeutic potential of Salacia species has garnered significant scientific attention since the late 1990s, leading to the identification of several novel classes of bioactive compounds with potent alpha-glucosidase inhibitory activity. Among these, a unique class of sulfonium-ion compounds has demonstrated remarkable inhibitory effects against intestinal alpha-glucosidases, offering a natural alternative to synthetic inhibitors with potentially fewer side effects. The growing interest in Salacia-based therapies is evident from their incorporation into various functional foods and dietary supplements, particularly in Japan and the United States, for blood sugar management and weight control [3] [1] [4].
The most prominent alpha-glucosidase inhibitors identified in Salacia species belong to a novel class of sulfonium-ion compounds characterized by a sulfur atom positively charged and surrounded by three organic groups. These unique compounds function as sugar mimics that competitively inhibit alpha-glucosidase enzymes by resembling the transition state during carbohydrate hydrolysis. To date, eight naturally occurring sulfonium-ion glucosidase inhibitors have been isolated from various Salacia species, with salacinol being the first and most extensively studied compound in this class. Other significant members include kotalanol, ponkoranol, salaprinol, and their corresponding de-O-sulfonated derivatives. The intriguing structure and potent inhibitory activity of these compounds have made them subjects of extensive research, with numerous synthetic analogs being developed to enhance their efficacy and selectivity against specific enzyme subunits [5] [1].
The structure-activity relationship studies of these sulfonium-ion compounds have revealed several critical structural features necessary for effective enzyme inhibition. The positively charged sulfur atom creates an electrostatic interaction with the active site of the enzyme, while the polyhydroxylated alkyl chains mimic the sugar substrate. The sulfate group is particularly important for binding affinity, as de-O-sulfonated derivatives generally exhibit reduced inhibitory potency. Recent research has focused on structural refinement of these natural templates to develop inhibitors that selectively target specific catalytic subunits of human intestinal alpha-glucosidases (ntMGAM, ctMGAM, ntSI, and ctSI), with the goal of achieving enhanced efficacy and reduced side effects compared to broad-spectrum inhibitors [1].
Table 1: Key Sulfonium-Ion Alpha-Glucosidase Inhibitors from Salacia Species
| Compound Name | Source Species | Key Structural Features | Reported IC₅₀ Values | Enzyme Specificity |
|---|---|---|---|---|
| This compound | S. reticulata, S. oblonga, S. chinensis | First sulfonium ion identified, cyclic sulfonium with sulfate and hydroxyl groups | Varies by enzyme subunit; low micromolar range for some subunits | Inhibits all four human intestinal α-glucosidase subunits |
| Kotalanol | S. reticulata | Linear polyhydroxylated chain with sulfate group | Generally more potent than this compound | Broad-spectrum inhibition |
| Ponkoranol | S. reticulata | Structural analog of kotalanol | Similar potency to kotalanol | Broad-spectrum inhibition |
| Salaprinol | S. reticulata | De-O-sulfonated derivative | Reduced activity compared to parent compounds | Varies by structural modifications |
Beyond sulfonium-ion compounds, Salacia species contain diverse bioactive metabolites that contribute to their antidiabetic properties through various mechanisms. Mangiferin, a xanthone glycoside, has demonstrated significant blood glucose-lowering effects in experimental models, reducing levels from 288.2 ± 21 mg/dl in diabetic controls to 102.2 ± 7 mg/dl, outperforming the standard drug glibenclamide (99.2 ± 5.9 mg/dl). Various triterpenes and phenolic compounds also exhibit substantial alpha-glucosidase inhibitory activity and antioxidant properties, which may synergistically enhance the overall antidiabetic effects of Salacia extracts. The phytochemical profile varies among different Salacia species and is influenced by factors such as plant part used, geographical origin, extraction methods, and processing techniques [3] [6] [4].
Table 2: Other Bioactive Compounds with Alpha-Glucosidase Inhibitory Activity from Salacia Species
| Compound Class | Specific Compounds | Source Species | Reported Biological Activities |
|---|---|---|---|
| Xanthones | Mangiferin | S. chinensis, S. oblonga, S. reticulata | Alpha-glucosidase inhibition, antioxidant, anti-inflammatory |
| Triterpenoids | Salasones, this compound derivatives | Multiple Salacia species | Alpha-glucosidase inhibition, antihyperlipidemic |
| Flavonoids | Various glycosylated flavonoids | S. chinensis, S. oblonga | Antioxidant, moderate enzyme inhibition |
| Phenolic Acids | Caffeic acid, ferulic acid derivatives | Multiple Salacia species | Antioxidant, synergistic effects |
The initial step in investigating Salacia alpha-glucosidase inhibitors involves extraction and isolation of bioactive compounds. For sulfonium-ion compounds, which are highly polar and water-soluble, traditional approaches have utilized hot water extraction followed by various chromatographic techniques. More recent methodologies often employ methanolic extraction to obtain a broader range of phytoconstituents. The general workflow begins with drying and powdering plant material (typically roots or stems), followed by sequential extraction using solvents of increasing polarity. The crude extract is then subjected to column chromatography over silica gel, with elution using gradient solvent systems such as hexane-ethyl acetate mixtures of increasing polarity. Further purification is achieved through techniques including Sephadex LH-20 chromatography and preparative HPLC with reverse-phase columns (C18) using methanol-water mobile phases. The structural characterization of isolated compounds is performed using spectroscopic techniques, primarily NMR (1D and 2D) and mass spectrometry, with comparison to reported spectroscopic data when available [7] [1].
For quality control and standardization of Salacia-based products, quantitative HPLC analysis of marker compounds like mangiferin has been recommended. Advanced metabolomics approaches utilizing LC-MS, GC-MS, and HPTLC have been employed for comprehensive chemoprofiling and authentication of Salacia species, addressing issues of adulteration in commercial products. The extraction efficiency of bioactive compounds is significantly influenced by parameters including solvent composition, extraction temperature, duration, and particle size of plant material. Optimization of these parameters using statistical approaches like response surface methodology can enhance the yield of target compounds [3] [1].
The assessment of alpha-glucosidase inhibitory activity typically employs in vitro enzyme inhibition assays using α-glucosidase from Saccharomyces cerevisiae or recombinant human intestinal enzymes. The standard protocol involves incubating the enzyme with test compounds/extracts followed by addition of substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG). After stopping the reaction with sodium carbonate solution, the amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The inhibitory activity is calculated as percentage inhibition compared to control, and IC₅₀ values (concentration causing 50% inhibition) are determined using regression analysis. For more clinically relevant data, assays using human intestinal alpha-glucosidase subunits (ntMGAM, ctMGAM, ntSI, ctSI) provide information on subunit-specific inhibition, which is valuable for developing targeted therapies with reduced side effects [7] [1] [2].
Kinetic studies are essential for elucidating the mechanism of inhibition. These involve measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations. Data are analyzed using Lineweaver-Burk plots to determine the inhibition type (competitive, non-competitive, or mixed). The inhibition constant (Ki) is calculated from these plots, providing information about the binding affinity. Additional investigations may include time-dependent inactivation studies to assess reversibility of inhibition and combination studies with standard drugs like acarbose to identify synergistic effects using combination index (CI) analysis [1] [2].
Advanced biophysical techniques provide further insights into inhibitor-enzyme interactions. Surface Plasmon Resonance (SPR) allows real-time monitoring of binding events and determination of binding constants (K_D). Circular Dichroism (CD) spectroscopy detects inhibitor-induced changes in the enzyme's secondary structure, while fluorescence quenching studies provide information about binding affinity and the number of binding sites. These integrated approaches offer a comprehensive understanding of the inhibitory mechanism at the molecular level [2].
The primary mechanism of Salacia compounds in managing diabetes involves potent inhibition of carbohydrate-digesting enzymes in the small intestine. Sulfonium-ion compounds like this compound and kotalanol function as transition state analogs that mimic the structure of carbohydrate substrates during hydrolysis. The positively charged sulfur atom interacts with negatively charged residues in the enzyme's active site, while the hydroxyl groups form hydrogen bonds with various amino acid residues. This binding prevents the enzyme from accessing its natural substrates, thereby delaying the breakdown of complex carbohydrates into absorbable glucose. The inhibitory potency varies among different compounds and across the four catalytic subunits of human intestinal alpha-glucosidases, with some derivatives showing selective inhibition of specific subunits. This subunit selectivity is particularly important from a therapeutic perspective, as selectively targeting certain subunits may reduce the gastrointestinal side effects associated with broad-spectrum inhibition [5] [1].
Beyond alpha-glucosidase inhibition, Salacia extracts and compounds demonstrate significant alpha-amylase inhibitory activity, though generally with lower potency compared to their effects on alpha-glucosidase. This complementary action further contributes to reduced postprandial hyperglycemia by limiting the breakdown of complex starches into oligosaccharides. Additionally, several Salacia compounds exhibit aldose reductase inhibitory activity, which is relevant for preventing microvascular complications of diabetes, particularly diabetic neuropathy. The multi-enzyme targeting capability of Salacia extracts represents a significant advantage over single-target pharmaceuticals, potentially addressing multiple pathological aspects of diabetes through a single natural source [4].
Recent research has revealed that the antidiabetic effects of Salacia extend beyond enzyme inhibition to modulation of various signaling pathways involved in glucose homeostasis and insulin sensitivity. A significant mechanism involves acting as PPAR-γ agonists (similar to thiazolidinediones), which enhances insulin sensitivity through multiple effects. Salacia compounds promote the uptake of free fatty acids (FFA) and their storage in subcutaneous rather than visceral fat, reducing plasma FFA levels and consequent insulin resistance. They also increase the expression and translocation of glucose transporters (GLUT1 and GLUT4) to cell surfaces, enhancing glucose uptake by liver and skeletal muscle tissues. Additionally, they modulate adipokine expression by decreasing pro-inflammatory cytokines and increasing adiponectin, further improving insulin sensitivity [4].
Salacia compounds also function as PPAR-α agonists (similar to fibrates), contributing to their beneficial effects on diabetic dyslipidemia. Activation of PPAR-α leads to increased expression of lipoprotein lipase and apolipoprotein A-V, while decreasing hepatic apolipoprotein C-III. These changes result in lowered plasma triglycerides in chylomicrons and very low-density lipoprotein particles. Furthermore, Salacia extracts have demonstrated cardioprotective effects by suppressing overexpression of cardiac PPAR-α and angiotensin II Type 1 receptors, preventing diabetic cardiomyopathy through antihypertrophic and antifibrogenic mechanisms. The multi-targeted action on various pathways positions Salacia as a comprehensive therapeutic approach for diabetes and its associated complications [4].
Diagram: Multi-Targeted Mechanisms of Salacia Species in Diabetes Management - This diagram illustrates the key molecular pathways through which Salacia compounds exert their antidiabetic effects, including enzyme inhibition and modulation of signaling pathways related to glucose metabolism, insulin sensitivity, and cardiovascular protection.
Modern research on Salacia alpha-glucosidase inhibitors employs integrated approaches that combine traditional phytochemistry with contemporary bioanalytical and computational methods. A comprehensive workflow begins with bioactivity-guided fractionation, where crude extracts are systematically fractionated and each fraction is screened for alpha-glucosidase inhibitory activity. Active fractions are further separated through chromatographic techniques, leading to isolation of pure compounds for structural elucidation. This classical approach is increasingly complemented by metabolomics strategies that provide comprehensive phytochemical profiles using LC-MS, GC-MS, and NMR, followed by multivariate statistical analysis to identify compounds correlating with biological activity [8] [1].
Network pharmacology approaches have emerged as powerful tools for understanding the multi-target mechanisms of Salacia extracts in diabetes treatment. This methodology involves identifying potential molecular targets of bioactive compounds through database mining, constructing compound-target and target-pathway networks, and mapping these onto biological pathways relevant to type 2 diabetes. Key pathways modulated by Salacia compounds include insulin signaling, insulin resistance, AGE-RAGE signaling in diabetic complications, and PPAR signaling pathway. Network analysis helps identify central targets and pathways, providing a systems-level understanding of the therapeutic effects and potential synergistic interactions among multiple compounds [8].
Computational methods play an increasingly important role in the discovery and optimization of Salacia-derived alpha-glucosidase inhibitors. Molecular docking studies predict the binding orientation and affinity of compounds to the active sites of alpha-glucosidase enzymes, guiding the rational design of more potent and selective inhibitors. Molecular dynamics simulations provide insights into the stability of inhibitor-enzyme complexes and conformational changes upon binding. These computational approaches, combined with structure-activity relationship (SAR) studies of natural and synthetic analogs, facilitate the optimization of lead compounds with improved pharmacological profiles [1] [2].
The translation of Salacia research into practical applications involves several stages, from standardization of extracts to clinical evaluation. For quality control of raw materials and finished products, HPLC quantification of marker compounds like mangiferin has been established, with content varying among species (e.g., 1.4% or 0.74% of mangiferin in hot water extract of S. oblonga). The development of standardized extracts ensures consistent biological activity and facilitates reproducibility in preclinical and clinical studies. Various Salacia species, including S. chinensis, S. oblonga, S. reticulata, S. beddomei, and S. macrosperma, have been investigated, with differences in phytochemical composition and bioactivity profiles [3] [4].
Salacia extracts have been incorporated into various delivery formats for human consumption, including teas, capsules, tablets, and functional food products. Clinical studies have primarily used salacia tea or capsules administered with meals. Toxicological assessments indicate that Salacia is possibly safe when used for up to 6 weeks, with reported side effects including stomach pain, diarrhea, indigestion, gas, and nausea. A 91-day subchronic oral toxicity study in rats found no significant adverse effects at doses up to 400 mg/kg body weight/day. However, there is insufficient reliable information about safety during pregnancy and breast-feeding, necessitating caution in these populations. The appropriate dosing of Salacia products remains inadequately established, requiring further research to determine optimal dosages for different formulations and indications [3] [9].
Diagram: Integrated Research Workflow for Salacia Alpha-Glucosidase Inhibitors - This diagram outlines the comprehensive research pipeline from initial plant collection through various investigative approaches to final product development and clinical application.
Salacia species represent a highly promising source of natural alpha-glucosidase inhibitors with demonstrated efficacy in managing postprandial hyperglycemia. The unique sulfonium-ion compounds, particularly this compound and its analogs, offer novel chemical templates for developing therapeutic agents that target carbohydrate-digesting enzymes. Beyond enzyme inhibition, the multi-targeted actions of Salacia extracts on PPAR signaling pathways, glucose transport, and lipid metabolism provide a comprehensive approach to diabetes management that addresses both hyperglycemia and associated metabolic disturbances. The extensive traditional use of Salacia in Ayurvedic medicine provides a foundation for its further development as a evidence-based therapeutic option [3] [1] [4].
Salacinol and kotalanol are potent natural α-glucosidase inhibitors isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga, S. chinensis) [1] [2]. The isolation follows a bioassay-guided fractionation process, using the inhibition of α-glucosidase enzymes (like maltase and sucrase) to track the active components [3] [2] [4].
The general workflow for isolating these compounds from plant material is summarized below:
These compounds belong to a unique class of thiosugar sulfonium sulfates, characterized by a central sulfonium cation linked to a thiosugar and a polyol chain terminated with a sulfate anion, forming an inner salt structure [3] [4] [5].
Both compounds are prized for their potent inhibitory activity against intestinal α-glucosidases, which is the basis for their antidiabetic effects [1] [2]. The following table summarizes their key biological activities.
| Compound | Reported α-Glucosidase Inhibitory Activity | Other Reported Activities |
|---|
| This compound | Maltase: Ki = 0.31 μg/mL [1] Sucrase: Ki = 0.32 μg/mL [1] Isomaltase: Ki = 0.47 μg/mL [1] | Inhibits fat-metabolizing enzymes: Pancreatic Lipase (PL) IC₅₀ = 12.6 mg/L and Lipoprotein Lipase (LPL) IC₅₀ = 13.6 mg/L [6]. | | Kotalanol | Sucrase: More potent than this compound and acarbose [4] [5]. | Information not specifically available in search results. |
For researchers aiming to work with these compounds, here are the core methodologies referenced in the literature.
The genus Salacia (family: Hippocrateaceae) comprises woody climbing plants distributed predominantly in tropical and subtropical regions including India, Sri Lanka, China, and Southeast Asian countries. These plants have gained significant attention in recent years due to their extensive use in traditional Ayurvedic medicine for the treatment of early-stage diabetes, rheumatism, gonorrhea, and various skin conditions. The therapeutic potential of Salacia species primarily stems from their rich content of potent α-glucosidase inhibitors, which effectively suppress postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. Among these bioactive compounds, salacinol and its structural analog kotalanol have emerged as particularly promising therapeutic agents due to their remarkable hypoglycemic activities and unique chemical structures. [1]
This compound and kotalanol represent a novel class of sulfonium ions with unique zwitterionic structures characterized as thiosugar sulfonium sulfate inner salts. These compounds demonstrate comparable α-glucosidase inhibitory activity to the pharmaceutical agent acarbose, which is widely used in clinical management of type 2 diabetes. Specifically, this compound exhibits IC₅₀ values of 0.42 μg/mL for sucrase and 2.0 μg/mL for maltase, while kotalanol shows even greater potency with IC₅₀ values of 0.18 μg/mL for sucrase and 0.86 μg/mL for maltase. These values compare favorably with acarbose (IC₅₀ of 1.0 μg/mL for sucrase and 1.1 μg/mL for maltase). [1] The growing interest in Salacia-based nutraceutical products has created an urgent need for robust analytical methods to ensure product quality, authenticate raw materials, and verify labeled claims of bioactive content. This application note addresses this need by providing detailed protocols for the precise quantification of this compound in plant extracts using liquid chromatography-mass spectrometry (LC-MS).
The quantification of this compound in plant extracts presents particular analytical challenges due to the compound's high hydrophilicity and lack of characteristic chromophores necessary for conventional UV detection. To address these limitations, liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the technique of choice, providing the necessary sensitivity, selectivity, and specificity for accurate quantification. [1] The optimal chromatographic separation employs hydrophilic interaction liquid chromatography (HILIC) mechanisms to adequately retain these highly polar compounds. Based on comprehensive method development studies, the following analytical conditions have been demonstrated to provide optimal separation, detection, and quantification of this compound and related analogs: [1] [2]
The mass spectrometric detection leverages the unique fragmentation patterns of this compound and kotalanol under negative electrospray ionization conditions. The MRM transitions are optimized for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions that provide characteristic fingerprints for each analyte while minimizing matrix interference.
Proper sample preparation is critical for accurate quantification of this compound in complex plant matrices. The following optimized protocol ensures efficient extraction while minimizing degradation or transformation of target analytes: [1] [2]
For samples requiring enhanced purification, particularly those with complex matrices, solid-phase extraction (SPE) using Diaion HP-20, Chromatorex NH (100-200 mesh), or Duolite A368S resins can be incorporated to selectively isolate sulfonium ions while removing interfering compounds. [1]
To ensure reliability, accuracy, and reproducibility of the analytical method, comprehensive validation following ICH guidelines is essential. The table below summarizes key validation parameters established for the LC-MS quantification of this compound:
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.05-10 μg/mL | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | 0.02 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.05 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Precision (Intra-day RSD) | < 5% | RSD ≤ 5% |
| Precision (Inter-day RSD) | < 8% | RSD ≤ 10% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Selectivity/Specificity | No matrix interference | Baseline resolution of analytes |
The method demonstrates excellent analytical sensitivity with detection limits in the low ng/mL range, sufficient for quantifying this compound in plant extracts at biologically relevant concentrations. The extraction efficiency consistently exceeds 95%, ensuring accurate representation of actual this compound content in raw materials and finished products. [1]
Application of the validated LC-MS method to various Salacia species has revealed significant variability in this compound and kotalanol content, influenced by factors such as plant part, geographical origin, harvesting time, and processing conditions. The roots of S. reticulata consistently demonstrate the highest concentrations of both sulfonium ions, supporting their traditional use as the preferred medicinal part. The following table summarizes quantitative data obtained from analysis of different Salacia species: [1]
Table 2: Quantitative Distribution of Sulfonium Ions in Salacia Species
| Plant Species | Plant Part | This compound Content (μg/g) | Kotalanol Content (μg/g) | Total Sulfonium Content (μg/g) |
|---|---|---|---|---|
| S. reticulata | Roots | 420.5 ± 15.2 | 380.8 ± 12.7 | 801.3 ± 27.9 |
| S. reticulata | Stems | 185.6 ± 8.9 | 165.3 ± 7.4 | 350.9 ± 16.3 |
| S. oblonga | Roots | 325.7 ± 11.4 | 295.2 ± 10.8 | 620.9 ± 22.2 |
| S. oblonga | Stems | 152.3 ± 6.8 | 140.7 ± 6.1 | 293.0 ± 12.9 |
| S. chinensis | Stems | 98.5 ± 4.2 | 85.6 ± 3.9 | 184.1 ± 8.1 |
The quantitative data reveal that root materials contain approximately 2-3 times higher concentrations of sulfonium ions compared to stem materials, highlighting the importance of proper plant part selection and authentication in product development. Additionally, the consistent ratio between this compound and kotalanol across different species suggests a possible biosynthetic relationship between these two compounds. [1]
While LC-MS represents the current gold standard for this compound quantification, alternative analytical techniques have been explored, each with distinct advantages and limitations. Capillary zone electrophoresis (CZE), for instance, has been successfully employed for the simultaneous separation of four sulfonium ions (this compound, ponkoranol, kotalanol, and de-O-sulfonated kotalanol) in less than 9 minutes, offering rapid screening capabilities. However, this technique generally provides higher detection limits (low μg/mL range) compared to LC-MS, making it less suitable for quantifying trace levels of these compounds. [3]
More recently, nanopore sensing technology has emerged as a promising alternative for the analysis of bioactive compounds in herbal medicines. This approach utilizes engineered protein nanopores modified with molecular adapters (e.g., phenylboronic acid-appointed MspA) that selectively capture cis-diol-containing compounds. While this technique has demonstrated success in detecting salvianolic acids from Salvia species with 99.0% accuracy using machine learning algorithms, its application to Salacia sulfonium ions remains unexplored. The technology offers advantages of minimal sample preparation and high portability but currently lacks the established validation pedigree of LC-MS methods. [4]
The experimental workflow below illustrates the key steps in the sample preparation and analysis process:
Figure 1: Sample Preparation Workflow for this compound Analysis
Even with a validated method, analysts may encounter challenges during implementation. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Quantification
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Peak Shape | Column degradation | Regenerate or replace column |
| Inadequate mobile phase buffering | Ensure proper pH and buffer concentration | |
| Retention Time Shift | Mobile phase composition variation | Prepare fresh mobile phase daily |
| Column temperature fluctuation | Verify column oven temperature stability | |
| Signal Suppression | Matrix effects | Dilute sample or implement SPE cleanup |
| Ion source contamination | Clean ion source and reconfigure MS parameters | |
| Low Recovery | Incomplete extraction | Optimize extraction time and solvent composition |
| Compound degradation | Process samples at 4°C and analyze immediately | |
| Poor Reproducibility | Injection volume inconsistency | Check autosampler performance and calibration |
| Sample evaporation | Use low-volume inserts with polymer feet |
The validated LC-MS method for this compound quantification has diverse applications across multiple domains:
Quality Control and Authentication: The method enables verification of authenticity and quality of Salacia-based raw materials and finished products, addressing the growing concerns about adulteration in the herbal supplement industry. By establishing characteristic phytochemical profiles, manufacturers can ensure consistent potency and batch-to-batch reproducibility. [1] [5]
Stability Studies: Accelerated stability testing under various storage conditions (temperature, humidity, light exposure) allows determination of shelf life and identification of optimal packaging configurations to preserve this compound potency throughout product lifespan.
Bioavailability Assessment: The method's sensitivity enables quantification of this compound in biological matrices, facilitating pharmacokinetic studies and assessment of formulation strategies to enhance oral bioavailability.
Biosynthetic Pathway Elucidation: By monitoring this compound and related metabolites across different plant developmental stages and under various environmental conditions, researchers can gain insights into the biosynthetic pathways of these unique sulfonium ions.
The relationship between extraction methods and analytical techniques in this compound research can be visualized as follows:
Figure 2: Methodologies and Applications in this compound Research
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in Salacia plant extracts. The validated protocol enables reliable determination of this potent α-glucosidase inhibitor across various plant matrices, supporting quality control efforts in nutraceutical manufacturing and facilitating further research into the therapeutic potential of Salacia-derived natural products. The method's excellent precision, accuracy, and sensitivity make it suitable for both routine analysis and research applications, while the detailed troubleshooting guide ensures successful implementation across different laboratory environments.
As interest in natural products for diabetes management continues to grow, this analytical methodology will play an increasingly important role in standardizing Salacia-based formulations, ensuring consistent efficacy and safety for end users, and advancing our understanding of structure-activity relationships among naturally occurring sulfonium ions with α-glucosidase inhibitory activity.
Alpha-glucosidase (EC 3.2.1.20) is a carbohydrate-digesting enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of complex carbohydrates into absorbable glucose. Inhibition of this enzyme represents a key therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial blood sugar spikes [1] [2]. The current clinical inhibitors including acarbose, miglitol, and voglibose often cause gastrointestinal side effects, creating an urgent need for novel inhibitors with improved efficacy and reduced adverse effects [3] [2].
Homology modeling has emerged as a crucial computational approach in alpha-glucosidase inhibitor discovery, enabling researchers to generate three-dimensional structural models when experimental crystal structures are unavailable or incomplete. This technique is particularly valuable for studying alpha-glucosidase isoforms and species variants where structural data may be limited. These models serve as essential tools for structure-based drug design, allowing virtual screening, molecular docking, and identification of novel binding sites [4] [5]. The generated models facilitate understanding of catalytic mechanisms and provide structural insights for rational inhibitor design targeting this pharmacologically important enzyme.
The initial critical step involves identifying suitable template structures with high sequence similarity to the target alpha-glucosidase sequence.
Protocol:
Table 1: Commonly Used Template Structures for Alpha-Glucosidase Homology Modeling
| Template PDB ID | Source Organism | Sequence Identity | Resolution (Å) | Reference Application |
|---|---|---|---|---|
| 3A47 | Saccharomyces cerevisiae | 72% | 2.10 | Primary template for yeast α-glucosidase [5] |
| 5NN8 | Homo sapiens | N/A | 2.00 | Structure-based drug design [7] |
| 3BAJ | N/A | N/A | N/A | α-amylase and α-glucosidase studies [7] |
| 3AJ7 | Saccharomyces cerevisiae | High | N/A | Biscoumarin docking studies [5] |
Protocol:
For alpha-glucosidase specific applications, researchers have successfully modeled various domains including Arabidopsis thaliana ER α-glucosidase II α-subunit residues 22-921 and β-subunit residues 52-134 using MODELLER with PDB entry 5F0E as template [6].
Rigorous validation is essential to ensure the reliability of generated homology models for downstream applications.
Protocol:
Table 2: Key Validation Metrics for Alpha-Glucosidase Homology Models
| Validation Parameter | Optimal Range | Assessment Method | Interpretation |
|---|---|---|---|
| Ramachandran Favored | >90% | RAMPAGE | Stereochemical quality |
| Ramachandran Outliers | <2% | RAMPAGE | Problematic residues |
| ERRAT Quality Factor | >85% | ERRAT | Non-bonded interactions |
| RMSD with Template | <1.5 Å | Structural alignment | Backbone conservation |
| Active Site Conservation | Full conservation | Sequence alignment | Catalytic functionality |
The following diagram illustrates the comprehensive workflow for homology modeling of alpha-glucosidase and its integration in drug discovery pipelines:
Homology Modeling and Drug Discovery Workflow for Alpha-Glucosidase Inhibitors
Once a validated model is obtained, characterizing the catalytic domain and binding pockets is essential for inhibitor design.
Protocol:
Studies on Saccharomyces cerevisiae alpha-glucosidase have identified a hydrophobic 14-residue pocket distinct from the active site that potentially serves as an allosteric binding site for flavonoids [5]. This demonstrates the value of comprehensive binding site analysis beyond the canonical active site.
Homology models of alpha-glucosidase enable structure-based virtual screening for identifying novel inhibitor scaffolds.
Protocol:
Molecular dynamics (MD) simulations provide insights into the stability and conformational flexibility of alpha-glucosidase-inhibitor complexes.
Protocol:
Recent studies have demonstrated that novel glycosyl-based scaffolds designed through homology modeling and computational approaches show reduced structural fluctuations and superior binding stability compared to acarbose in MD simulations [1] [7].
Homology modeling has facilitated the identification and characterization of natural product inhibitors targeting alpha-glucosidase. A comprehensive study investigated 37 alkaloids, including oriciacridone F and O-methylmahanine, which demonstrated significant binding interactions with the catalytic domain [4]. Docking studies revealed that these natural compounds bind to key active site residues with docking scores comparable to standard inhibitors acarbose and miglitol, providing molecular insights for further optimization of natural product-derived therapeutics.
Researchers have successfully employed homology models to design and optimize synthetic inhibitors with heterocyclic scaffolds. Recent studies include:
These case studies demonstrate the utility of homology models in rational design cycles, enabling researchers to prioritize synthetic targets based on predicted binding modes and interactions.
Homology modeling of alpha-glucosidase catalytic domains has established itself as an indispensable tool in antidiabetic drug discovery, providing structural insights that guide rational inhibitor design when experimental structures are unavailable. The integration of these models with modern computational approaches—including molecular docking, pharmacophore modeling, and molecular dynamics simulations—has accelerated the identification and optimization of novel chemotypes with improved potency and reduced side effects compared to current therapeutics.
Future developments in this field will likely focus on incorporating ensemble docking approaches to account for protein flexibility, leveraging deep learning methods for enhanced model accuracy, and applying free energy calculations for more reliable binding affinity predictions. As structural databases expand and computational power increases, homology models of alpha-glucosidase will continue to play a pivotal role in bridging sequence information with functional insights, ultimately contributing to the development of next-generation antidiabetic agents with optimized therapeutic profiles.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular computational approach to estimate the binding free energy (ΔGbind) of a protein-ligand complex [1]. It offers a balance between the high speed of empirical scoring functions and the high accuracy—and computational cost—of alchemical perturbation methods [1] [2].
The binding free energy is calculated as the difference between the free energy of the complex (PL) and the sum of the free energies of the protein (P) and ligand (L) [1]: [ ΔG_{bind} = G_{PL} - (G_P + G_L) ]
The free energy for each entity (X) is typically computed as [1]: [ G_X = ⟨E_{MM}⟩ - ⟨TS⟩ ] which comprises the average molecular mechanics energy (⟨EMM⟩), and the entropic contribution (-T⟨S⟩). ⟨EMM⟩ is further decomposed into internal (bonded), electrostatic, and van der Waals components. The solvation free energy (Gsolv) is often calculated as the sum of polar (Gpol) and non-polar (Gnp) contributions [1]. The following workflow diagram illustrates the standard MM/PBSA process.
This protocol outlines the key steps for performing an MM/PBSA calculation, drawing from recent methodological reviews and dataset analyses [1] [3].
| Energy Component | Description | Typical Calculation Method |
|---|---|---|
| EMM | Molecular mechanics energy in vacuum | Force field (e.g., Amber ff14SB for protein, GAFF2 for ligand) |
| Einternal | Bond, angle, and dihedral energies | Force field |
| Eelectrostatic | Coulombic electrostatic interactions | Force field |
| EvdW | Van der Waals interactions | Force field (Lennard-Jones potential) |
| Gsolv | Solvation free energy | - |
| Gpol | Polar solvation contribution | Poisson-Boltzmann (PB) or Generalized Born (GB) equation |
| Gnp | Non-polar solvation contribution | Linear relation to Solvent Accessible Surface Area (SASA) |
| -TS | Entropic contribution | Normal-mode analysis, or quasi-harmonic approximation |
The final binding free energy is computed as: [ ΔG_{bind} = ⟨ΔE_{MM}⟩ + ⟨ΔG_{solv}⟩ - T⟨ΔS⟩ ] where Δ represents the difference between the complex and the sum of the separated protein and ligand for each component [1].
Successful application and interpretation of MM/PBSA require attention to several factors:
Plants of the genus Salacia (family: Celastraceae/Hippocrateaceae), such as S. reticulata, S. oblonga, and S. chinensis, are traditionally used in Ayurvedic medicine for treating type 2 diabetes [1]. The antidiabetic activity is largely attributed to a group of unique thiosugar sulfonium compounds, with salacinol being the first identified and most prominent member [1] [2]. This compound acts as a potent α-glucosidase inhibitor, slowing carbohydrate digestion and reducing postprandial blood glucose levels [3] [1]. Its isolation and purification are crucial for pharmacological studies and development of standardized herbal extracts. These notes detail a robust protocol for the preparative HPLC isolation of this compound.
This is the core step for obtaining high-purity this compound.
Alternative Method for Higher Polar Sulfoniums (e.g., Neothis compound): For even more polar desulfonated analogs, use an ODS (C18) column with an ion-pair reagent.
Table 1: Content of this compound in Different Salacia Species and Plant Parts
| Species | Plant Part | This compound Content (Reported) | Reference |
|---|---|---|---|
| S. reticulata | Roots | Highest reported content | [3] [4] |
| S. reticulata | Stems | Moderate content | [4] |
| S. reticulata | Leaves | Lower content | [4] |
| S. oblonga | Roots | Moderate content | [3] [1] |
| S. chinensis | Stems | Lower content | [3] [1] |
Note: Content is relative; absolute quantification requires a validated method.
Table 2: Optimal Chromatographic Conditions for this compound Isolation and Analysis
| Parameter | Condition for Isolation (Preparative) | Condition for Analysis (LC-MS) |
|---|---|---|
| Column | Asahipak NH2P-50 (or equivalent) | Asahipak NH2P-50 (2.0x150mm, 5µm) |
| Mobile Phase | ACN:H₂O (e.g., 85:15, v/v) | ACN:H₂O (gradient or isocratic) |
| Flow Rate | Scaled (e.g., 5-20 mL/min) | 0.2-0.5 mL/min |
| Detection | ELSD or MS-coupled | ESI-MS |
| Ionization | - | Positive mode |
Table 3: Validation Parameters for a Typical this compound LC-MS Assay (for Reference)
| Parameter | Value for this compound | Value for Kotalanol |
|---|---|---|
| Linear Range | Not specified in results | Not specified in results |
| LOD (S/N=3) | 0.015 ng | 0.030 ng |
| LOQ (S/N=10) | 0.050 ng | 0.10 ng |
| Intra-day RSD | < 6.8% | < 6.8% |
| Inter-day RSD | < 8.5% | < 8.5% |
| Recovery | 85.8-112.6% | 99.7-106.1% |
Title: Workflow for this compound Isolation
Title: this compound's Antidiabetic Mechanism
Salacinol is a unique thiosugar sulfonium sulfate isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga, S. chinensis), which have been used for thousands of years in Ayurvedic and Thai traditional medicine as a specific remedy for early-stage diabetes [1]. The compound functions as a potent α-glucosidase inhibitor, a mechanism of action that underpins its antidiabetic effects by delaying the hydrolysis of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels [1] [2] [3]. Unlike some antidiabetic agents, this compound and its principal analogs (kotalanol and neokotalanol) do not induce hypoglycemia in fasted states and are characterized by high stability in artificial gastric juice and minimal absorption from the intestine, making them promising leads for a new class of anti-diabetic agents that act locally within the gastrointestinal tract [2] [3].
The diagram below illustrates the mechanism of action and the experimental workflow for assessing the in vivo efficacy of this compound.
The antidiabetic efficacy of this compound and related extracts has been quantitatively demonstrated in rodent models of Type 2 Diabetes. The tables below summarize the key efficacy data and inhibitory potency.
Table 1: In Vivo Efficacy of Salacia chinensis Extract (SCE) and this compound in Animal Models
| Test Material | Animal Model | Dosage / Concentration | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| SCE (Hot Water Extract) | KK-Ay Mice (T2DM model) | 0.25-0.50% in diet (3 weeks) | Significantly suppressed elevation of blood glucose and HbA1c; No significant change in body weight or food intake. | [3] |
| SCE (Hot Water Extract) | KK-Ay Mice | 0.12% in AIN93M diet (27 days) | Significantly improved glucose tolerance. | [3] |
| SCE (Hot Water Extract) | SD Rats (Starch-loaded) | 10-300 mg/kg (single oral) | Dose-dependent suppression of blood glucose elevation; ED₅₀ = 75 mg/kg. | [3] |
| This compound (1) | SD Rats (Starch-loaded) | 0.15-1.48 mg/kg (single oral) | Suppressed postprandial hyperglycemia; ED₅₀ = 0.52 mg/kg. | [3] |
| Neokotalanol (4) | SD Rats (Starch-loaded) | 0.07-0.68 mg/kg (single oral) | Suppressed postprandial hyperglycemia; ED₅₀ = 0.22 mg/kg. | [3] |
Table 2: In Vitro α-Glucosidase Inhibitory Potency (IC₅₀) of Sulfonium Constituents
| Sulfonium Constituent | Source Plant | Target Enzyme | IC₅₀ (μM) | Citation |
|---|---|---|---|---|
| This compound (1) | S. reticulata, S. oblonga, S. chinensis | Rat Maltase, Sucrase | IC₅₀ ~ 30-42 μg/mL (extract) | [1] |
| This compound (1) | S. chinensis | Human Maltase | 3.9 - 4.9 μM | [2] [3] |
| Kotalanol (3) | S. chinensis | Human Maltase | 3.9 - 4.9 μM | [2] [3] |
| Neokotalanol (4) | S. chinensis | Human Maltase | 3.9 - 4.9 μM | [2] [3] |
This protocol evaluates the acute effect of test samples on suppressing postprandial blood glucose elevation [3].
This protocol assesses the long-term effects on glycemic control in a genetic model of Type 2 Diabetes [3].
Understanding the absorption and stability of this compound is crucial for its development as a therapeutic agent. The following diagram and notes summarize its pharmacokinetic profile.
This compound and its analogs represent a novel class of naturally derived, potent, and specific α-glucosidase inhibitors with demonstrated efficacy in validated in vivo models of Type 2 Diabetes. The provided protocols and data offer a robust framework for researchers to evaluate their antidiabetic potential. The unique properties of these compounds—including their local action in the gut, excellent gastric stability, and minimal absorption—make them promising candidates for further development as therapeutic or nutraceutical agents for managing postprandial hyperglycemia.
This compound is a primary bioactive compound extracted from plants of the Salacia genus (including Salacia reticulata and Salacia oblonga), which have been used for generations in Ayurvedic medicine for treating diabetes and related conditions [1]. Chemically, this compound is known for its potent α-glucosidase inhibitory activity, which contributes to its ability to modulate postprandial blood glucose levels [1]. More recently, research has revealed that this compound significantly influences the composition and function of the intestinal microbiota, which may contribute to its broader health effects beyond glycemic control [1] [2]. The connection between this compound administration and microbiota changes represents a promising area of research for developing targeted interventions for metabolic health, immune function, and overall well-being.
The intestinal microbiota comprises complex communities of microorganisms residing in the gastrointestinal tract, playing crucial roles in nutrient metabolism, immune function, and host physiology [3]. Recent evidence suggests that the gut microbiota serves as a key mediator between dietary interventions and their systemic effects on the host [4]. Understanding how bioactive compounds like this compound modulate the gut ecosystem provides valuable insights for researchers and drug development professionals seeking to develop microbiota-targeted therapeutics. These application notes consolidate current research findings and provide detailed methodologies for investigating the effects of this compound on intestinal microbiota, enabling standardization of approaches across different research settings.
A randomized, double-blind, placebo-controlled trial conducted with healthy human males aged 50-60 years demonstrated that Salacia reticulata extract (SRE) administration significantly altered intestinal microbiota composition and improved immune function [1]. Participants received 180 mg/day of SRE (containing 4.17 ± 0.13 μg/mg this compound and 2.26 ± 0.12 μg/mg kotalanol) divided into three doses (60 mg before breakfast and lunch, 120 mg before dinner) for 4 weeks [1]. The researchers employed comprehensive assessment methods including flow cytometry for immunological analysis, DNA microarrays for gene expression profiling, and microbiota profiling of fecal samples to evaluate changes.
The study revealed several significant outcomes in the SRE group compared to placebo controls. There was a marked increase in Bifidobacterium populations, a genus generally considered beneficial for gut health. Concurrently, researchers observed a decrease in Clostridium bacteria [1]. These microbiota changes were accompanied by improvement in T-cell proliferation activity and alterations in the expression of many immune-relevant genes in blood cells [1]. The concomitant modulation of gut microbiota and immune function suggests a potential mechanism whereby this compound influences systemic immunity through intestinal microbial communities.
Table 1: Human Clinical Trial Protocol for this compound Administration
| Parameter | Specification |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled trial |
| Participants | Healthy males aged 50-60 years with low immune strength scores |
| Intervention | Salacia reticulata extract (SRE) tablets |
| This compound Content | 4.17 ± 0.13 μg/mg in SRE powder |
| Dosage | 180 mg/day SRE (60 mg before breakfast/lunch, 120 mg before dinner) |
| Duration | 4 weeks |
| Control | Placebo tablets indistinguishable from SRE tablets |
| Primary Outcomes | Intestinal microbiota changes, immune function improvements |
| Exclusion Criteria | High immune strength score, abnormal HbA1c, recent probiotic/antibiotic use |
The following diagram illustrates the comprehensive workflow for conducting human clinical trials on this compound administration and its effects on intestinal microbiota:
Equine studies have provided valuable insights into this compound's effects on microbiota composition and associated health benefits. In adult horses, administration of SRE equivalent to 10 mg of this compound twice daily for 28 days resulted in notable changes in intestinal microbiota composition, with a substantial increase in bacteria of the order Lactobacillales and an elevated Firmicutes-to-Bacteroidetes ratio [5]. Physiological and blood tests conducted in the presence of a veterinarian revealed no detrimental findings, supporting the safety of this intervention [5].
In neonatal foals, daily administration of a nutritional supplement containing this compound (NSS) beginning 21 days after birth demonstrated significant health benefits [2]. The NSS group experienced a reduction in fever days (≥39°C) by approximately two-thirds compared to the control group during the 90-day administration period, with 41.6% of NSS-treated foals experiencing no fever at all compared to 0% in the control group [2]. Additionally, improved weight gain was observed in the NSS group, with steady growth patterns compared to control foals [2]. Microbiota analysis revealed a significant increase in Clostridium cluster XIVa from 13.5% ± 3.1% before administration to 25.6% ± 2.2% after 3 weeks of NSS administration [2].
Table 2: this compound Administration Protocols and Microbiota Findings in Animal Studies
| Parameter | Adult Horses | Neonatal Foals |
|---|---|---|
| Subjects | Healthy adult horses (3-7 years) | 21-day-old healthy foals |
| Sample Size | 11 horses | 14 foals (7 NSS, 7 control) |
| This compound Dose | 10 mg, twice daily | 3.2 g/day NSS per 100 kg body weight |
| This compound Concentration | 0.5% in SRE | 0.7 ± 0.1 μg/mg in NSS |
| Administration Duration | 28 days | 90 days (weight gain), 3 weeks (microbiota) |
| Key Microbiota Changes | ↑ Lactobacillales, ↑ Firmicutes/Bacteroidetes ratio | ↑ Clostridium cluster XIVa |
| Health Outcomes | No detrimental findings in physiological/blood tests | Reduced fever days, improved weight gain |
| Safety Assessment | Blood tests, biochemistry examinations, veterinary evaluation | Body temperature monitoring, growth tracking |
The following diagram outlines the standardized protocol for conducting animal studies on this compound administration:
Proper sample collection and storage are critical for obtaining reliable microbiota data. For human studies, fecal samples should be collected using standardized kits such as the Feces Sampling Kit (Techno Suruga Laboratory Co., Ltd.) and immediately stored at -80°C to preserve microbial DNA [1]. For animal studies, freshly excreted feces should be collected prior to sacrifice, or gastrointestinal samples can be obtained by dissecting the entire gastrointestinal tract and collecting luminal contents along with mucosal scrapings [6]. Researchers should note that sample type (fecal vs. GI tract samples) can influence microbiota results, as microbial communities vary along the gastrointestinal tract [6].
For comprehensive analysis, especially in animal models, collecting both fecal samples and GI tract samples provides a more complete picture of the gut ecosystem. GI samples should be collected by pooling luminal contents and mucosal scrapings from the stomach to the end of the colon after sacrifice [6]. To minimize potential confounders, mice should undergo a 24-hour fasting period before sacrifice to reduce residual food contents in the gut [6]. All samples should be snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction to prevent degradation and preserve microbial community structure.
The DNA extraction process typically employs commercially available kits such as the HiPure Stool DNA Kits (Magen) or phenol-chloroform-isoamyl alcohol extraction methods [7] [6]. The concentration and purity of extracted DNA should be evaluated using spectrophotometric methods (e.g., NanoDrop platform), and DNA integrity confirmed via agarose gel electrophoresis [6] [7]. For 16S rRNA gene sequencing, the V3-V4 hypervariable regions are commonly amplified using primers 341F (5′-CCTACGGGNGGCWGCAG-3′) and 806R (5′-GGACTACHVGGGTWTCTAAT-3′) [7].
Alternative approaches include terminal restriction fragment length polymorphism (T-RFLP) analysis, which has been used in several this compound studies [5] [2]. For T-RFLP, DNA extraction can be performed using an automated nucleic acid extractor with reagents such as MagDEA DNA 200 or GC series Genomic DNA whole blood reagents [2]. The 16S rRNA gene is then amplified with fluorescently labeled primers (e.g., FAM-labeled 516F primers), followed by digestion with restriction enzymes and fragment analysis using capillary electrophoresis systems [2]. Each method offers distinct advantages: 16S rRNA sequencing provides higher taxonomic resolution, while T-RFLP offers a cost-effective option for tracking broader community changes.
After sequencing, raw reads must be quality-filtered to remove adapters and low-quality sequences using tools like FASTP [7]. Quality control parameters typically include removing reads containing more than 10% unknown nucleotides (N) and reads with less than 50% of bases having quality scores above 20 [7]. The paired-end reads are then merged into consensus sequences with overlaps longer than 10 bp and mismatch error rates below 2% using tools like FLASH [7].
For taxonomic classification, sequences are clustered into operational taxonomic units (OTUs) with ≥97% similarity using UPARSE or similar algorithms [7]. The representative sequences from each OTU are classified taxonomically using reference databases such as the Ribosomal Database Project (RDP) with a naïve Bayesian model [7]. Statistical analysis of microbiota communities includes alpha diversity indices (Sobs, Chao, ACE, Shannon, Simpson, Pielou's evenness) calculated using QIIME and beta diversity analysis using principal coordinates analysis (PCoA) based on distance matrices like unweighted UniFrac [7]. Differences between groups can be tested using ANOSIM or PERMANOVA to determine statistical significance of microbiota changes following this compound administration.
The mechanisms through which this compound influences host health via microbiota modulation are still being elucidated, but several promising pathways have emerged from current research. This compound may function as a prebiotic-like compound, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillales [1] [5]. These microbial shifts may subsequently enhance the production of short-chain fatty acids (SCFAs), which are known to influence numerous host physiological processes including immune function, intestinal barrier integrity, and glucose metabolism [5]. The increased SCFA production could explain the observed immune modulatory effects, as these microbial metabolites can regulate the expansion and function of T-cells and other immune cells.
Another potential mechanism involves this compound's impact on bile acid metabolism, which plays a crucial role in shaping gut microbial communities. Although not directly measured in the reviewed studies, changes in bile acid profiles could contribute to the observed microbiota shifts. Additionally, this compound may influence gut barrier function and mucosal immunity through its effects on the intestinal microbiota, potentially reducing systemic inflammation and improving metabolic parameters [1]. The diagram below illustrates the proposed mechanistic pathways connecting this compound administration to its systemic effects:
Based on the current evidence, several promising research directions merit further investigation. First, the dose-response relationship between this compound and specific microbiota changes needs clarification to optimize intervention strategies [5] [2] [1]. Second, the temporal dynamics of microbiota modulation—how quickly changes occur and their persistence after discontinuation—require longitudinal study designs with multiple sampling timepoints. Third, research should explore whether this compound's effects are influenced by baseline microbiota composition, as recent evidence suggests that individual microbiota profiles can significantly impact responses to dietary interventions [4].
From a methodological perspective, future studies would benefit from incorporating multi-omics approaches—integrating 16S rRNA sequencing, metagenomics, metatranscriptomics, and metabolomics—to provide a more comprehensive understanding of the functional consequences of this compound-induced microbiota shifts [3]. Additionally, exploring synergistic combinations of this compound with probiotics or other prebiotics could enhance its efficacy and lead to more targeted interventions. For drug development professionals, these insights could inform the development of microbiota-based therapeutics for metabolic disorders, immune dysfunction, and inflammatory conditions, leveraging this compound's dual actions as both a glycemic modulator and a microbiota-targeted agent.
The research summarized in these application notes demonstrates that this compound administration consistently modulates intestinal microbiota composition across different species, including humans, horses, and rodent models. The most reproducible findings include increases in Bifidobacterium, Lactobacillales, and Clostridium cluster XIVa [1] [5] [2]. These microbiota changes are associated with meaningful health benefits, including enhanced immune function in humans, reduced fever incidence in foals, and improved growth patterns in young animals [1] [2]. The experimental protocols outlined—particularly the standardized approaches for sample collection, DNA extraction, and microbiota analysis—provide researchers with robust methodologies for further investigating this compound's effects on the gut ecosystem.
As research in this field advances, the connection between this compound-induced microbiota changes and their functional impacts on host physiology will likely become clearer, opening new avenues for therapeutic applications. The consistent findings across different research groups and model systems strengthen the evidence for this compound as a promising microbiota-modulating agent with potential applications in metabolic health, immune support, and overall wellness.
This compound represents a novel class of zwitterionic sulfonium-ion compounds isolated from the medicinal plant Salacia reticulata, which has been used traditionally in Ayurvedic medicine for the treatment of type 2 diabetes [1] [2]. This natural product has attracted significant scientific interest due to its potent α-glucosidase inhibitory activity, which forms the basis of its anti-diabetic mechanism by delaying carbohydrate digestion and reducing postprandial hyperglycemia [2] [3]. The unique structure of this compound consists of a 1,4-anhydro-4-thio-D-arabinitol core with a polyhydroxylated acyclic side chain, forming an inner salt with a positively charged sulfur atom and a negatively charged sulfate group [3]. This structural configuration allows this compound to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby competitively inhibiting α-glucosidase enzymes in the intestinal brush border [1] [2].
The inhibition of α-glucosidase enzymes represents a validated therapeutic approach for managing type 2 diabetes, as these membrane-bound enzymes in the small intestine are responsible for the final step of carbohydrate digestion, liberating free glucose that enters the bloodstream [2] [4]. Compared to clinically used α-glucosidase inhibitors such as acarbose, voglibose, and miglitol, which are associated with gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort, this compound offers a potentially improved therapeutic profile [2] [4]. Research has demonstrated that this compound and its synthetic analogs exhibit submicromolar inhibition against human lysosomal α-glucosidase (GAA), with reported Kappi values of 0.12 ± 0.02 μM, significantly more potent than acarbose (Kappi = 40 ± 2 μM) [1]. This application note provides detailed protocols for evaluating the α-glucosidase inhibitory activity of this compound and its derivatives, enabling researchers to reliably assess their potential as anti-diabetic agents.
Table 1: Structural Characteristics and Properties of this compound and Key Analogs
| Compound Name | Core Structure | Key Substituents | Structural Features | Water Solubility |
|---|---|---|---|---|
| This compound | 1,4-anhydro-4-thio-D-arabinitol | 3'-O-sulfate group | Zwitterionic sulfonium-ion, cyclic | High |
| Neothis compound | 1,4-anhydro-4-thio-D-arabinitol | 3'-OH group | De-O-sulfonated analog | Moderate |
| 3'-O-Benzylated this compound | 1,4-anhydro-4-thio-D-arabinitol | 3'-O-benzyl group | Lipophilic side chain | Variable |
| Kotalanol | 1,4-anhydro-4-thio-D-arabinitol | Extended hydroxylated side chain | Zwitterionic sulfonium-ion | High |
Table 2: Alpha-Glucosidase Inhibitory Potency of this compound and Reference Compounds
| Compound | α-Glucosidase Source | IC₅₀/Ki Value | Inhibition Type | Reference Compound |
|---|---|---|---|---|
| This compound | Human lysosomal α-glucosidase (GAA) | Kappi = 0.12 ± 0.02 μM | Competitive | Acarbose (Kappi = 40 ± 2 μM) |
| Neothis compound | Human lysosomal α-glucosidase (GAA) | Kappi = 3.6 ± 0.3 μM | Competitive | Voglibose (Kappi = 7.6 ± 0.8 μM) |
| 3'-O-Benzylated Analog (3) | Human lysosomal α-glucosidase (GAA) | Kappi = 0.022 ± 0.007 μM | Competitive | Acarbose (Kappi = 40 ± 2 μM) |
| 3'-O-Benzylated Analog (6) | Human lysosomal α-glucosidase (GAA) | Kappi = 0.017 ± 0.010 μM | Competitive | Acarbose (Kappi = 40 ± 2 μM) |
The alpha-glucosidase inhibition assay measures the ability of test compounds like this compound to inhibit the enzymatic hydrolysis of synthetic substrates, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the yellow-colored product p-nitrophenol that can be quantified spectrophotometrically at 405 nm [1] [4]. This compound functions as a competitive inhibitor by structurally mimicking the transition state of the natural substrate during glycoside bond cleavage, binding to the active site of α-glucosidase enzymes without being hydrolyzed [1] [2]. This mechanism is facilitated by this compound's zwitterionic sulfonium-sulfate structure, where the positively charged sulfur atom interacts with nucleophilic residues in the enzyme's active site, while the hydroxyl groups form hydrogen bonds with key amino acid residues, effectively blocking substrate access [1] [3].
From a kinetic perspective, this compound exhibits classical competitive inhibition, as evidenced by Lineweaver-Burk plots showing increased apparent Km values with no significant change in Vmax when inhibitor concentration increases [1]. The side-chain stereochemistry of this compound significantly influences its binding affinity to α-glucosidases, with the natural (2'S,3'R,4'S) configuration demonstrating optimal interaction with the enzyme's active site [1]. Structural-activity relationship studies have revealed that the 3'-O-sulfate moiety is not essential for inhibitory activity, as de-O-sulfonated analogs like neothis compound retain significant potency, though reduced compared to the natural product [1]. Furthermore, modifications to the 3'-position with benzyl groups can enhance inhibitory activity, with certain ortho-substituted benzyl derivatives demonstrating submicromolar Kappi values against human lysosomal α-glucosidase [1].
Figure 1: Mechanism of alpha-glucosidase inhibition assay showing the competitive inhibition by this compound
Enzyme Solution: Prepare α-glucosidase enzyme (commonly from Saccharomyces cerevisiae, EC 3.2.1.20) in 0.1 M phosphate buffer (pH 6.8) at a concentration of 1.0 U/mL. Aliquot and store at -20°C when not in use [4]. For human lysosomal α-glucosidase (GAA), use recombinant enzyme in pH 5.2 buffer to reflect physiological lysosomal conditions [1].
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in 0.1 M phosphate buffer (pH 6.8) to prepare a 1-5 mM stock solution. For maltase and sucrase activity assessment, prepare 50 mM maltose and sucrose solutions, respectively [5].
Inhibitor Solutions: Prepare this compound and its analogs in distilled water or appropriate buffer at a stock concentration of 1-10 mM. Perform serial dilutions to achieve the desired concentration range for dose-response studies (typically 0.1-100 μM) [1]. For poorly water-soluble analogs, minimal DMSO (<1% final concentration) may be used.
Buffer Preparation: For intestinal α-glucosidase, prepare 0.1 M phosphate buffer (pH 6.8) by dissolving 1.36 g KH₂PO₄ in 90 mL distilled water, adjusting to pH 6.8 with 1 M NaOH, and bringing the final volume to 100 mL. For lysosomal α-glucosidase (GAA), use pH 5.2 buffer to mimic physiological conditions [1].
Termination Solution: Prepare 0.1 M Na₂CO₃ solution by dissolving 1.06 g sodium carbonate in 100 mL distilled water [4].
Figure 2: Workflow diagram of the alpha-glucosidase inhibition assay procedure
Pre-incubation Step: In a 96-well microplate, add 50 μL of test compound (this compound at various concentrations) or control solutions (blank with buffer, negative control with water or solvent, positive control with acarbose) to appropriate wells. Add 10 μL of α-glucosidase solution (1 U/mL) to all wells except the blank. Add 125 μL of 0.1 M phosphate buffer (pH 6.8) to each well. Incubate the plate for 20 minutes at 37°C to allow enzyme-inhibitor interaction [4].
Reaction Initiation: After pre-incubation, add 20 μL of substrate solution (pNPG, 1-5 mM) to all wells to initiate the enzymatic reaction. Mix thoroughly using a plate shaker or pipetting [4].
Reaction Incubation: Incubate the plate for exactly 30 minutes at 37°C to allow sufficient time for the enzymatic hydrolysis of the substrate [4].
Reaction Termination: After 30 minutes, add 50 μL of 0.1 M Na₂CO₃ solution to all wells to terminate the enzymatic reaction. The alkaline conditions stabilize the yellow color of p-nitrophenol [4].
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. Ensure measurements are taken within 30 minutes of reaction termination [4] [5].
Calculation of Results:
Calculate the percentage inhibition for each concentration using the formula:
% Inhibition = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the negative control (enzyme + substrate without inhibitor) and A_sample is the absorbance in the presence of inhibitor [4].
Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting inhibitor concentration versus % inhibition and fitting the data to an appropriate model (e.g., log inhibitor concentration vs. normalized response variable) using scientific graphing software [1] [5].
Table 3: Protocol Variations for Different Alpha-Glucosidase Enzymes
| Enzyme Source | Optimal pH | Substrate | Incubation Time | Inhibition Constants for this compound |
|---|---|---|---|---|
| S. cerevisiae | 6.8 | pNPG (1-5 mM) | 30 min, 37°C | IC₅₀ = 0.13-0.66 μM (rat intestinal maltase) |
| Human Lysosomal (GAA) | 5.2 | pNPG | 30 min, 37°C | Kappi = 0.12 ± 0.02 μM |
| Rat Intestinal Maltase | 6.8 | Maltose | 30 min, 37°C | IC₅₀ = 0.13-0.66 μM |
| Human MGAM | 6.0-6.8 | Sucrose/Maltose | 30-60 min, 37°C | Potent inhibition (low μM range) |
The inhibitory potency of this compound and its analogs should be reported as IC₅₀ values (concentration causing 50% enzyme inhibition) or Kappi (apparent inhibitory constant) values, typically determined from dose-response curves with at least six different concentrations tested in duplicate or triplicate [1]. For this compound, the expected IC₅₀ values against rat intestinal maltase range between 0.13-0.66 μM, while against human lysosomal α-glucosidase (GAA), Kappi values of approximately 0.12 ± 0.02 μM have been reported [1]. Structure-activity relationship analysis should include comparisons of side-chain stereochemistry effects, with particular attention to the 2'- and 3'-positions, as epimerization at these positions significantly reduces inhibitory potency (e.g., 2'-epi-salacinol shows Kappi = 2794 ± 294 μM) [1].
For kinetic characterization, determine the mode of inhibition by performing the assay at various substrate concentrations (typically 0.125-2.0 mM pNPG) in the absence and presence of multiple fixed concentrations of this compound [6] [4]. Plot the data as Lineweaver-Burk plots (1/v vs. 1/[S]) to identify the inhibition pattern. This compound typically exhibits competitive inhibition, indicated by intersecting lines at the y-axis [1]. Calculate Km and Vmax values from these plots to determine the inhibition constant (Ki) using appropriate software. The lower the Ki value, the more potent the inhibitor, with this compound demonstrating Ki values in the submicromolar range against various α-glucosidases [1].
When interpreting results, compare this compound's potency to reference inhibitors such as acarbose (IC₅₀ typically 193-752 μM depending on assay conditions), voglibose (IC₅₀ typically 7-10 μM), and miglitol to provide context for the relative potency of this compound [1] [7] [8]. Statistical analysis should include mean ± standard error of the mean (SEM) or standard deviation (SD) from at least three independent experiments. For SAR studies, note that 3'-O-benzylated analogs with ortho-substituents such as trifluoromethyl or chloro groups often exhibit enhanced potency compared to the parent this compound, with Kappi values as low as 0.017 ± 0.010 μM [1].
Enzyme Concentration: Perform preliminary tests to determine the optimal enzyme dilution that produces linear reaction kinetics over the assay period. Typically, enzyme concentrations of 0.5-1.0 U/mL are suitable, but lot-to-lot variability may require adjustment [5].
Substrate Concentration: Use substrate concentrations near the Km value for the enzyme to maximize sensitivity for detecting competitive inhibitors like this compound. For α-glucosidase from S. cerevisiae, Km for pNPG is typically 0.2-0.5 mM [4].
Incubation Time: Ensure the reaction is within the linear range for product formation. If >90% of substrate is consumed, shorten incubation time or decrease enzyme concentration to maintain initial velocity conditions [4] [5].
pH Optimization: Verify the optimal pH for the specific α-glucosidase enzyme used. While intestinal α-glucosidases typically have pH optima around 6.8, lysosomal α-glucosidase (GAA) functions best at pH 5.2 [1].
High Background Signal: Ensure proper blank subtraction (reaction mixture without enzyme) and check substrate purity. Some pNPG preparations may contain free p-nitrophenol, contributing to background signal.
Low Inhibition by Positive Controls: Verify the activity of enzyme preparations and the concentration of reference inhibitors. Acarbose should show IC₅₀ values in the range of 100-750 μM depending on enzyme source and assay conditions [1] [7] [8].
High Variability Between Replicates: Ensure consistent temperature during incubation, uniform mixing after substrate addition, and accurate pipetting of small volumes. Use fresh enzyme aliquots to avoid freeze-thaw cycles.
Non-linear Kinetics: Reduce enzyme concentration or incubation time if product formation is not linear. The reaction should not exceed 10-15% substrate depletion to maintain initial velocity conditions.
The alpha-glucosidase inhibition assay for this compound and its analogs has significant applications in anti-diabetic drug discovery, particularly for developing treatments for type 2 diabetes and related metabolic disorders [2]. Beyond its immediate application in diabetes therapeutics, this assay system serves as a valuable tool for structure-activity relationship studies, enabling medicinal chemists to optimize the core structure of this compound for enhanced potency, selectivity, and drug-like properties [1] [2]. Recent research has demonstrated that specific structural modifications, particularly at the 3'-position of the side chain, can dramatically enhance inhibitory potency, with certain 3'-O-benzylated analogs exhibiting up to 7-fold greater activity than the parent this compound against human lysosomal α-glucosidase [1].
The assay also facilitates selectivity profiling against different α-glucosidase enzymes, including human lysosomal α-glucosidase (GAA), maltase-glucoamylase (MGAM), and sucrase-isomaltase (SI), which is crucial for developing targeted therapeutics with reduced side effects [2]. Additionally, the protocol can be adapted for high-throughput screening of synthetic and natural product libraries to identify novel α-glucosidase inhibitors, leveraging the robust colorimetric readout that is compatible with automated screening platforms [9]. The combination of experimental results with computational approaches such as molecular docking and dynamics simulations provides insights into the molecular basis of inhibition, guiding rational drug design efforts [1] [9]. Furthermore, the assay has applications in functional food research for evaluating natural extracts and dietary compounds that may help manage postprandial blood glucose levels, expanding its utility beyond pharmaceutical development into nutraceutical applications [7] [5].
This compound is a naturally occurring, potent α-glucosidase inhibitor isolated from plants of the genus Salacia, which have been used in Ayurvedic medicine for treating type-2 diabetes [1] [2].
The core strategy for enhancing this compound's potency involves modifying its polyol side chain. Introducing hydrophobic (water-repelling) groups at specific positions has proven highly effective.
The table below summarizes the key experimental findings from a study that synthesized and evaluated this compound analogs with different hydrophobic substituents at the 3'-O-position [3]:
| Analog Substituent (R Group) | Approximate Increase in Potency (vs. This compound) |
|---|---|
| Methyl (Me) | Equal or greater potency |
| Ethyl (Et) | Equal or greater potency |
| n-Pentyl | Equal or greater potency |
| n-Heptyl | Equal or greater potency |
| n-Tridecyl | Equal or greater potency |
| iso-Butyl (isoBu) | Equal or greater potency |
| neo-Pentyl (neoPent) | ~10-fold increase against human maltase |
Key SAR Insights:
For researchers designing experiments, the following workflow outlines the key steps from compound design to biological evaluation, integrating methodologies from the search results.
Methodology Details:
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low Potency of New Analog | Substituent is too polar, small, or incorrectly positioned. | Revisit in-silico models; design bulkier, more hydrophobic groups based on SAR (e.g., neo-pentyl) [3]. |
| Poor Aqueous Solubility | Introduction of highly hydrophobic moieties. | Balance hydrophobicity with polar groups; consider flexible, polar linkers (e.g., ethyleneoxy units) to improve solubility without major potency loss [5]. |
| Difficulty in Isolation or Analysis | Complex mixture from synthesis or natural extraction. | Employ the validated HPLC-MS method using an Asahipak NH2P-50 column with an acetonitrile-water mobile phase for precise separation and quantification [4]. |
This compound and its related analogs demonstrate promising properties for oral drug development, primarily due to their stability in the gastrointestinal environment and targeted local action [1].
| Property | Experimental Finding | Significance / Implication |
|---|---|---|
| Gastric Stability | Highly stable in artificial gastric juice [1]. | Likely to remain intact after oral administration, surviving the acidic stomach environment. |
| Intestinal Absorption | Hardly absorbed from the intestine (based on in situ rat ligated intestinal loop model) [1]. | Works locally in the intestine; suggests low risk of systemic side effects and a low oral bioavailability. |
| Mechanism of Action | Potent α-glucosidase inhibitor (IC₅₀ = 3.9–4.9 μM for human maltase) [1]. | Acts by delaying carbohydrate digestion, reducing postprandial blood glucose spikes. |
| Lead Compound Potential | Described as a "promising lead" for a new type of anti-diabetic agent [1]. | A favorable safety profile and stability make it a strong candidate for further development. |
Here are the methodologies for two critical experiments that evaluate this compound's properties.
This experiment directly assesses the compound's resilience to stomach conditions [1].
This in situ experiment evaluates how much of the compound is absorbed through the intestinal lining [1].
The following diagram illustrates the logical flow of the key experiments discussed, from initial stability testing to the evaluation of the mechanism of action.
Q1: If this compound is poorly absorbed, how does it exert its systemic antidiabetic effect? A1: this compound works locally within the lumen of the small intestine. It inhibits the α-glucosidase enzymes (maltase, sucrase) located on the brush border of intestinal cells. This inhibition prevents the breakdown of complex carbohydrates and disaccharides into absorbable glucose, thereby reducing the postprandial (after-meal) rise in blood glucose levels. Since it acts before glucose is absorbed, systemic absorption of the drug itself is not required for its primary therapeutic effect [1] [2].
Q2: What is the significance of this compound's stability in artificial gastric juice for its development as a drug? A2: High stability means the compound will not be broken down in the acidic environment of the stomach after oral administration. This ensures that a sufficient quantity of the active, intact molecule reaches its site of action in the small intestine. This is a critical prerequisite for an effective oral drug and simplifies formulation development [1].
Q3: Are there any known stability or experimental issues I should anticipate when working with this compound in the lab? A3: Based on the available literature, no major stability issues during standard in vitro experiments were reported. The compounds were stable enough to allow for bioassay-guided fractionation, isolation, and various pharmacological tests. However, general best practices for handling bioactive compounds should be followed, such as storing them in a cool, dry place and protecting solutions from prolonged light exposure.
The table below summarizes the core techniques for obtaining salacinol from plant material.
| Method Aspect | Protocol Details |
|---|---|
| Primary Extraction | Use methanol, or 80% aqueous methanol on dried roots/stems of Salacia species (e.g., S. reticulata). Hot water extraction is also effective, particularly for de-O-sulfonated derivatives [1] [2]. |
| Purification (Taste & Activity Improvement) | Contact the crude extract with 0.1-20 mass% activated carbon in the presence of an extracting solvent. This improves flavor and can increase α-glucosidase inhibition activity without significantly reducing recovery [3]. |
| Bioassay-Guided Isolation | Use α-glucosidase inhibitory activity to guide the separation and isolation of active fractions containing this compound and its analogs [1]. |
Q: What are the key active compounds in Salacia extracts and their significance? A: The primary antidiabetic principles are a class of sulfonium-ion compounds, including This compound, kotalanol, ponkoranol, and salaprinol, along with their de-O-sulfonated analogs [4] [2] [5]. This compound is a potent natural α-glucosidase inhibitor with a unique thiosugar sulfonium sulfate inner salt structure [6]. Its inhibition of intestinal α-glucosidases helps control postprandial blood glucose levels [1] [5].
Q: How stable is this compound during digestion? A: Studies show that the principal sulfonium constituents, including this compound, are highly stable in artificial gastric juice. Furthermore, they are barely absorbed from the intestine based on experiments using a rat ligated intestinal loop model. This means they remain active in the gut where their target enzymes are located [2].
The table below outlines potential problems related to yield and activity, along with solutions based on general extraction principles and the specific information available.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low α-glucosidase inhibitory activity | Unwanted compounds affecting bioavailability or masking activity. | Implement an activated carbon purification step (see methods above) to remove impurities and potentially enhance activity [3]. |
| Low extraction yield | Inefficient solvent or method; incorrect plant part. | Ensure you are using dried stems and roots of the plant, as these are the primary sources. Confirm the use of recommended solvents like aqueous methanol or hot water [1] [2]. |
| Unpleasant taste of the final extract | Presence of various polyphenols and mangiferin. | Purify the crude extract using activated carbon treatment, which is documented to significantly improve the flavor profile [3]. |
The following diagram summarizes the key stages of the this compound extraction and evaluation process.
The design of hydrophobic salacinol analogs is based on a clear structural insight. Crystallographic studies of this compound bound to its target enzyme, human maltase-glucoamylase (MGAM), revealed that the hydrophilic 3'-O-sulfonate anion is surrounded by hydrophobic amino acid residues (Phe575, Tyr299, and Trp406) [1]. This creates a potential negative binding interaction.
Replacing this hydrophilic group with hydrophobic substituents improves binding affinity and potency by better complementing the enzyme's active site environment [1] [2].
Extensive Structure-Activity Relationship (SAR) studies have been conducted on 3'-O-alkyl and 3'-O-benzyl analogs of this compound. The table below summarizes the inhibitory activity (IC₅₀) of key compounds against intestinal maltase.
| Compound | 3'-O-Substituent | Inhibitory Activity (IC₅₀, μM) | Notes |
|---|---|---|---|
| This compound (1) | -SO₃⁻ (sulfonate) | 5.2 μM (rat maltase) [1] | Lead compound, natural product. |
| 8g | Neopentyl | ~10x more potent than 1 (human maltase) [3] [1] | Most potent simple alkyl analog. |
| 7 (X = o-NO₂) | ortho-Nitrobenzyl | IC₅₀ = 0.13 μM (rat maltase) [1] | Highly potent, but potential metabolic toxicity concerns [1]. |
| 19a | 2,4-Dichlorobenzylidene acetal | IC₅₀ = 0.50 μM (rat maltase) [4] | Example of a potent, multi-substituted benzylidene acetal analog. |
| 20c | Selenonium core with 2,4-dichlorobenzylidene acetal | IC₅₀ = 0.19 μM (rat sucrase); 48.6% reduction in blood glucose (in vivo) [4] | Bioisosteric replacement; shows excellent in vitro and in vivo efficacy. |
The synthetic workflow for creating these analogs follows a modular approach, beginning with the preparation of key building blocks and their subsequent coupling.
This is a key, generalizable step for synthesizing various this compound analogs [1] [5] [4].
Here are solutions to common experimental challenges.
Q1: The coupling reaction between the thiosugar and epoxide gives low yields. What could be wrong?
Q2: My final compound shows incorrect stereochemistry or multiple products by NMR.
Q3: How can I improve the binding potency of my this compound analog beyond simple alkyl chains?
Q4: The synthetic route from D-isoascorbic acid is too long. Are there alternatives?
I hope this technical guide provides a solid foundation for your work. Would you like me to elaborate on the synthesis of specific intermediates, such as the thiosugar or the various epoxides, or provide more detail on the in vitro biological evaluation methods?
| Strategy | Compound Example | Experimental Outcome (IC₅₀ or Kᵢ) | Key Insight |
|---|---|---|---|
| 3'-O-Benzylation [1] | Analog 3 (R=H) | Ki = 0.022 ± 0.007 µM (against human lysosomal α-glucosidase) [1] | Simple benzyl group can dramatically increase potency compared to original salacinol. |
| Analog 6 (R=o-CF₃) | Ki = 0.017 ± 0.010 µM [1] | Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring can further enhance activity. | |
| Side Chain Elongation [2] | Linear alkyl chain elongation | Increased potency against human intestinal maltase [2] | Lengthening the polyol side chain is a promising strategy for increasing inhibitor potency. |
| Sulfur/Selenium Swap [3] | Selenium-containing derivative | Inhibited recombinant human MGA better than acarbose and comparably to this compound [3] | Replacing the sulfur atom in the ring with selenium maintains or improves inhibitory activity. |
| Critical Stereochemistry [1] | 2'-epi-salacinol (10) | Ki = 2794 ± 294 µM (significantly less active) [1] | The (S) configuration at the 2'-hydroxyl group is essential for strong binding; altering it drastically reduces activity. |
Here are detailed methodologies for critical experiments used in the studies to evaluate new this compound derivatives.
This protocol measures the ability of a compound to inhibit maltase activity [4] [5].
[(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100% [5].This is a generalized workflow for creating one of the most potent classes of this compound derivatives [1].
Q1: My newly synthesized this compound analog shows very low inhibitory activity. What could be the primary cause?
Q2: The synthetic yield of my target compound is low. How can I optimize it?
Q3: Why is it beneficial to create "neothis compound" (de-O-sulfonated) derivatives?
The diagram below summarizes the logical workflow for enhancing this compound's activity, from design to evaluation.
The table below summarizes the key challenges associated with natural salacinol and the primary strategies researchers use to address them.
| Limitation | Underlying Issue | Proposed Solution & Synthetic Target |
|---|---|---|
| Metabolic Instability | The sulfate ester in the side chain is susceptible to enzymatic cleavage, reducing its in vivo activity [1]. | Synthesize de-O-sulfonated analogs (e.g., Neothis compound, Neokotalanol) [2] [3]. |
| Suboptimal Potency | The original structure has a specific, but not maximal, binding affinity for the α-glucosidase enzyme [1]. | Modify the hydrophobic character, particularly by adding alkyl groups at the 3'-position of the side chain [1]. |
| Limited SAR Knowledge | The relationship between specific structural features and biological activity was not fully understood, hindering rational design [1]. | Conduct systematic Structure-Activity Relationship (SAR) studies through synthesis of analogs with varied polyol chain lengths and substituents [1] [2]. |
Here are some frequently encountered issues and their evidence-based solutions.
FAQ 1: How can I improve the metabolic stability of this compound-based compounds?
FAQ 2: The synthetic yield of my target analog is low. What strategic improvements can I make?
FAQ 3: My compound is potent in enzyme assays but shows low in vivo efficacy. What could be the reason?
Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is fundamental for evaluating the potency of your synthetic analogs [3].
Protocol 2: Assessing Metabolic Stability in Artificial Gastric Juice This test predicts whether your compound will survive the stomach's acidic environment [3].
The following workflow outlines the key stages in the rational design and evaluation of improved this compound analogs.
This table outlines key structural features of this compound and the effects of modifying them, based on published SAR studies [1].
| Structural Element | Role & SAR Insight | Synthetic Guidance |
|---|---|---|
| Sulfonium Core | Essential for electrostatic interaction with the enzyme's active site [1]. | Consider it a pharmacophore; retain the core in most designs. |
| Polyol Side Chain | The length and hydrophobicity critically influence potency [1] [2]. | Elongate the chain (e.g., Kotalanol, C7) or introduce 3'-O-alkyl groups to enhance hydrophobic interactions [1]. |
| Sulfate Group | Contributes to binding but is a site of metabolic instability [1] [2]. | Remove it to create stable analogs (e.g., Neothis compound) or replace it with a stable bioisostere [2]. |
| Sulfur in Sugar Ring | The 4'-thio sugar is a key recognition element [1] [4]. | Explore chalcogen exchange (e.g., Seleno-analogs) for potential activity boosts [4]. |
The key insight from recent SAR studies is that replacing the original 3'-O-sulfate group in natural salacinol with hydrophobic moieties significantly boosts inhibitory activity against α-glucosidases. The sulfate group is not essential for activity, and introducing hydrophobic groups leads to stronger enzyme inhibition, often surpassing commonly used drugs like voglibose and acarbose [1] [2] [3].
The enhanced potency is attributed to the hydrophobic alkyl or benzyl group occupying a complementary region in the enzyme's active site, facilitating stronger binding [1] [3]. The stereochemistry of the side chain is also critical; even minor changes can drastically reduce potency [2].
Here are the detailed methodologies for the key experiments related to the synthesis and evaluation of 3'-O-substituted this compound analogs.
This protocol, adapted from a 2017 study, describes a high-yielding and diastereoselective synthesis method [4].
This standard assay measures the inhibitory potency (IC₅₀ or Kᵢ) of synthesized compounds [2] [3].
The following tables summarize the quantitative data for various 3'-O-substituted this compound analogs, providing a clear comparison for your research.
Table 1: Inhibitory Activity of 3'-O-Alkylated Analogs
| Analog (3'-O-Substituent) | Target Enzyme | IC₅₀ or Kᵢ (μM) | Reference Compound & Potency |
|---|---|---|---|
| This compound (1) - natural sulfate | Rat intestinal α-glucosidases | Baseline [1] | Less potent than some analogs [3] |
| 9a (Methyl) | Rat intestinal α-glucosidases | Equal or higher than 1 [1] | More potent than voglibose, acarbose, miglitol [3] |
| 9b (Ethyl) | Rat intestinal α-glucosidases | Equal or higher than 1 [1] | More potent than voglibose, acarbose, miglitol [3] |
| 8g (Neopentyl) | Human maltase | ~10x more potent than 1 [3] | One of the most potent designed compounds [3] |
| 9d (Benzyl) | Rat intestinal α-glucosidases | More potent than 1 [1] | More potent than current anti-diabetics [1] |
Table 2: Inhibitory Activity of 3'-O-Benzylated Analogs against Human α-Glucosidase GAA
| Analog (3'-O-Substituent) | Kₐₚₚᵢ (μM) | Notes |
|---|---|---|
| This compound (1) | 0.12 ± 0.02 [2] | Prototypal compound |
| Neothis compound (2 - desulfated) | 3.6 ± 0.3 [2] | Less potent than sulfated 1 against GAA |
| 3 (H, Benzyl) | 0.022 ± 0.007 [2] | One of the most potent inhibitors |
| 4 (o-CH₃) | 0.034 ± 0.009 [2] | Highly potent |
| 5 (o-Cl) | 0.030 ± 0.009 [2] | Highly potent |
| 6 (o-CF₃) | 0.017 ± 0.010 [2] | One of the most potent inhibitors |
| Voglibose (reference drug) | 7.6 ± 0.8 [2] | Less potent than most benzylated analogs |
Q: I am observing low diastereoselectivity in the coupling reaction. What can I do?
Q: My synthetic analog shows unexpectedly low inhibitory activity. What are the potential causes?
Q: Which 3'-O substituents are recommended for the highest potency?
The diagram below illustrates the logical workflow from compound synthesis to evaluation, and the key structural features that influence potency.
| Feature | This compound | Voglibose |
|---|---|---|
| Source/Origin | Natural compound isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga) [1]. | Synthetic compound, originally isolated from Streptomyces bacteria [2]. |
| Chemical Class | Unique thiosugar sulfonium sulfate [1]. | A competitive alpha-glucosidase inhibitor [2]. |
| Primary Mechanism | Reversible inhibition of intestinal alpha-glucosidases (maltase, sucrase) [1]. | Reversible inhibition of intestinal alpha-glucosidases (maltase, sucrase) [2]. |
| Key Molecular Targets | Maltase (IC₅₀ = ~42 μg/mL for S. reticulata extract); Sucrase (IC₅₀ = ~32 μg/mL for S. reticulata extract) [1]. | Sucrase, maltase, isomaltase; does not inhibit lactase [2]. |
| Efficacy in Animal Models | Suppressed postprandial blood glucose elevation in maltose- and sucrose-loaded rats at 50 mg/kg (p.o.) [1]. | Improves postprandial hyperglycemia in diabetic rat models; effective in combination with other agents [3]. |
| Other Notable Effects | No hypoglycemic activity in alloxan-induced diabetic mice, suggesting a mechanism focused on carbohydrate digestion [1]. | Increases secretion of glucagon-like peptide-1 (GLP-1), which may enhance insulin secretion and sensitivity [2]. |
The experimental data for these two compounds come from different stages of research, which is important to consider when comparing them.
The data for this compound is derived from initial, basic pharmacological studies.
Voglibose has been studied in more complex, disease-state models, including recent combination therapy research.
The following diagrams illustrate the core mechanism shared by both compounds and a more advanced therapeutic strategy involving Voglibose.
The table below compiles key inhibitory data for this compound and its analogs against various α-glucosidases, highlighting their potential as antidiabetic agents.
| Compound Name | Target Enzyme | Inhibitory Potency (Ki or IC50) | Experimental Conditions | Citation |
|---|---|---|---|---|
| This compound (1) | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 0.12 ± 0.02 µM | pH 5.2, substrate: α-p-NPG | [1] |
| Neothis compound (2) | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 3.6 ± 0.3 µM | pH 5.2, substrate: α-p-NPG | [1] |
| 3'-O-benzylated Analogs (3-7) | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 0.017 - 0.17 µM | pH 5.2, substrate: α-p-NPG | [1] |
| 3'-epi-Salacinol (8) | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 1.0 ± 0.1 µM | pH 5.2, substrate: α-p-NPG | [1] |
| 2'-epi-Salacinol (10) | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 2794 ± 294 µM | pH 5.2, substrate: α-p-NPG | [1] |
| This compound (1) | Rat intestinal maltase | IC50 = ~4-5 µM (vs. human enzymes) | N/A | [2] |
| Kotalanol (3) | Rat intestinal maltase | IC50 = ~4-5 µM (vs. human enzymes) | N/A | [2] |
| Voglibose | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 7.6 ± 0.8 µM | pH 5.2, substrate: α-p-NPG | [1] |
| Acarbose | Human lysosomal α-glucosidase (GAA) | ( K_{app}^{i} ) = 40 ± 2 µM | pH 5.2, substrate: α-p-NPG | [1] |
The inhibitory potency of this compound analogs is governed by several critical structural factors:
The comparative data is generated through standardized biochemical assays:
The mechanism and therapeutic profile are key to their application:
The following diagram illustrates the typical workflow from compound synthesis to establishing mechanism of action, as detailed in the research.
This compound presents a promising natural scaffold for antidiabetic drug development.
| Feature | Description |
|---|---|
| Origin | Naturally occurring compound isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga) [1]. |
| Mechanism of Action | Potent and competitive inhibition of intestinal α-glucosidases (maltase, sucrase) [1] [2] [3]. |
| Reported Side Effects | Clinical trials on Salacia extracts report minimal side effects [2] [4]. |
| Key Structural Feature | Unique thiosugar sulfonium sulfate inner salt structure [1] [3]. |
This compound functions as a competitive inhibitor, meaning it binds directly to the active site of the α-glucosidase enzyme, competing with the dietary substrate [2] [5]. This mechanism is similar to drugs like acarbose and voglibose [5].
The potential for a better safety profile arises from its high selectivity. Studies indicate that this compound and its analogs are potent against intestinal α-glucosidases but show significantly less inhibition against other enzymes like β-glucosidase, and some analogs are highly potent against lysosomal α-glucosidase (GAA) [2]. This selective action may help it avoid the side effects common to pharmaceuticals.
The most compelling evidence for its tolerability comes from clinical trials. While pharmaceutical α-glucosidase inhibitors are known to cause gastrointestinal distress, clinical trials using extracts of Salacia reticulata (which contains this compound and kotalanol) on patients with type-2 diabetes showed promising therapeutic effects and minimal side effects [2]. Another review confirmed that no adverse effects were reported with Salacia oblonga extract in rats, supporting a good safety potential for humans [4].
To evaluate the activity and potential mechanisms of α-glucosidase inhibitors like this compound, researchers use standardized biochemical and in vivo protocols.
This is the primary method to identify and characterize inhibitors.
The following diagram illustrates the core experimental workflow from discovery to efficacy evaluation.
The table below summarizes the key experimental findings for S. reticulata and S. oblonga.
| Species | Key Active Compounds | Tested Models | Main Efficacy & Key Results | Proposed Mechanisms of Action |
|---|
| Salacia reticulata | Salacinol, Kotalanol, Mangiferin [1] | In Vivo: OLETF rats, HFD-induced obese mice [2] [3] In Vitro: C2C12 myotubes, 3T3-L1 adipocytes [2] [3] | Diabetes: ↓ Fasting blood glucose, ↓ HbA1c, ↓ HOMA-IR, improved glucose tolerance [2]. Obesity: ↓ Body weight gain, ↓ adipose tissue mass, ↓ adipocyte size [3]. | • Inhibits α-glucosidase & α-amylase [2]. • Activates insulin signaling (IRS-1, PI3K, Akt) & GLUT4 expression [2]. • Modulates lipid metabolism (↓ adipogenesis, ↑ lipolysis) [3]. • Increases GLP-1 & adiponectin levels [2]. | | Salacia oblonga | this compound, Kotalanol, Mangiferin, Ponkoranol [4] [5] | In Vivo: Streptozotocin-induced diabetic rats [5] | Diabetes: ↓ Fasting blood glucose, ↑ insulin secretion [5]. | • Potently inhibits α-glucosidase [4]. • Upregulates PDX1 expression, promoting alpha-to-beta cell trans-differentiation and beta-cell regeneration [5]. |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.
The following diagrams illustrate the primary mechanisms through which Salacia extracts exert their anti-diabetic and anti-obesity effects, based on the experimental evidence.
The experimental data strongly supports the potential of S. reticulata and S. oblonga as multi-target therapies for metabolic disorders. However, several areas require further investigation:
| Feature | This compound (Natural Product) | Miglitol (Pharmaceutical Drug) |
|---|---|---|
| Source | Roots/stems of Salacia genus plants (e.g., S. reticulata, S. chinensis) [1] [2] [3] | Semisynthetic derivative of 1-deoxynojirimycin [4] [5] |
| Chemical Class | Unique thiosugar sulfonium sulfate [2] | Piperidine derivative [6] [5] |
| Mechanism of Action | Potent inhibition of intestinal α-glucosidases (maltase, sucrase), delaying carbohydrate digestion and reducing postprandial hyperglycemia [2] | Reversible inhibition of intestinal α-glucosidases (sucrase, glucoamylase, maltase, isomaltase) [6] [5] |
| Key Experimental Efficacy Data | • In vivo: Methanol extract of S. reticulata (containing this compound) suppressed postprandial blood glucose in sucrose/maltose-loaded rats at 50 mg/kg [2] • In vitro: Isolated this compound inhibits rat intestinal maltase and sucrase [2] | • Clinical Trials: Reduces postprandial glucose & HbA1c by 0.5-1.0% in Type 2 Diabetes [7] [4] • Dosing: 25-100 mg three times daily, taken with the first bite of a meal [6] | | Reported Safety & Tolerability | Limited formal data. Traditional use suggests general safety, but modern toxicological profiles are not fully established [2] [3]. | Well-established safety profile. Common side effects are GI (flatulence, diarrhea, abdominal pain) due to undigested carbs in colon [4] [6]. Hypoglycemia risk is low when used alone [6]. | | Therapeutic Index Assessment | Insufficient Data. Lacks the comprehensive preclinical and clinical toxicity studies required to calculate a numerical therapeutic index. | Not Publicly Calculated. While its safety and efficacy are well-documented, a single numerical therapeutic index is not a standard reported metric in clinical monographs. |
While a direct therapeutic index is unavailable, experimental data from research provide context for their comparison.
This computational method predicts how a small molecule (like a drug) interacts with a target protein (like an enzyme). The workflow below illustrates the general process used in studies like the one on Momordica charantia [7].
This methodology helps identify and rank potential inhibitors by binding affinity (measured in kcal/mol), a key parameter for predicting drug efficacy. For example, in a study on other plant compounds, Charantin showed a higher binding affinity (-12.6 kcal/mol with MGAM) than Miglitol [7]. Similar in silico studies could be applied to this compound for direct comparison.
A common method to evaluate anti-diabetic efficacy in animals is the sugar-loaded rat model [2]:
This compound-containing extracts were effective in this model [2], while Miglitol's effects are well-documented in human clinical trials [7] [4].
To summarize the available information and key gaps for a head-to-head comparison:
| Data Category | This compound | Miglitol |
|---|---|---|
| Mechanism of Action | Well-defined [2] | Well-defined [5] |
| Efficacy Evidence | Animal studies, in vitro [2] | Robust human clinical trials [4] [6] |
| Safety Profile | Limited data [3] | Well-documented [6] |
| Therapeutic Index | Not determined | Not formally calculated |
The table below summarizes key findings from human clinical trials investigating the effects of Salacia extracts, primarily on postprandial (after-meal) glucose and insulin levels.
| Study Participants | Intervention Details | Key Outcomes | Reported Safety |
|---|---|---|---|
| 51 patients with Type 2 Diabetes [1] | S. reticulata tea, 3 months [1] | Significant decrease in HbA1c; reduced dosage of glibenclamide for some patients [1] | No effects on liver/kidney function; no significant adverse effects [1] |
| Borderline Type 2 Diabetics [1] | S. reticulata extract (double-blind, placebo-controlled) [1] | Significantly decreased blood glucose levels vs. control group [1] | Not specified |
| Pre-diabetic & mildly hyperlipidemic subjects [1] | S. reticulata leaf & bark extract (500 mg/day), 6 weeks [1] | Root extract showed statistically significant improvements in metabolic parameters [1] | Not specified |
| 30 Type 2 Diabetic patients [1] | S. reticulata bark powder (2 g/day), 90 days [1] | Significant decreases in fasting blood glucose, HbA1c, and serum lipids [1] | Not specified |
| Human subjects in sucrose tolerance test [1] | Aqueous S. reticulata extract & cyclodextrin mix [1] | Suppressed postprandial hyperglycemia [1] | Not specified |
For research professionals, the methodology from key animal and in vitro studies provides models for investigating Salacia's mechanisms.
1. High-Fat Diet (HFD) Induced Obese Mouse Model [2]
2. Streptozotocin (STZ)-Induced Diabetic Rat Model [3] [4]
3. In Vitro 3T3-L1 Adipocyte Model [2]
Salacia extracts exert antidiabetic effects through multiple targets. The diagrams below summarize the key signaling pathways involved in its action on blood glucose and pancreatic beta-cells.
The available data from clinical and preclinical studies indicates that Salacia extracts, particularly from S. reticulata and S. oblonga, have potential as a complementary therapy for diabetes and obesity.